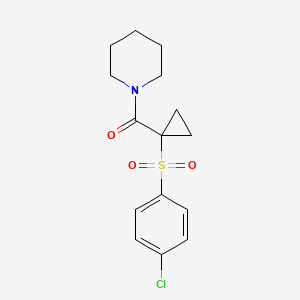
(1-((4-Chlorophenyl)sulfonyl)cyclopropyl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-((4-Chlorophenyl)sulfonyl)cyclopropyl)(piperidin-1-yl)methanone is a complex organic compound characterized by its unique structural features It contains a cyclopropyl group, a piperidine ring, and a sulfonyl group attached to a chlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((4-Chlorophenyl)sulfonyl)cyclopropyl)(piperidin-1-yl)methanone typically involves multiple steps:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, using reagents such as sulfonyl chlorides.
Attachment of the Piperidine Ring: This step may involve nucleophilic substitution reactions where the piperidine ring is introduced to the intermediate compound.
Final Assembly: The final step involves coupling the chlorophenyl moiety with the previously synthesized intermediate, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-((4-Chlorophenyl)sulfonyl)cyclopropyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(1-((4-Chlorophenyl)sulfonyl)cyclopropyl)(piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to its piperidine ring.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or mechanical properties.
Biological Studies: It can be used to study enzyme interactions and receptor binding due to its complex structure.
Industrial Applications: Potential use in the synthesis of advanced polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of (1-((4-Chlorophenyl)sulfonyl)cyclopropyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the sulfonyl group can form strong hydrogen bonds with biological macromolecules. The compound’s overall structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (1-((4-Methylphenyl)sulfonyl)cyclopropyl)(piperidin-1-yl)methanone
- (1-((4-Fluorophenyl)sulfonyl)cyclopropyl)(piperidin-1-yl)methanone
- (1-((4-Bromophenyl)sulfonyl)cyclopropyl)(piperidin-1-yl)methanone
Uniqueness
(1-((4-Chlorophenyl)sulfonyl)cyclopropyl)(piperidin-1-yl)methanone is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain targets. Additionally, the compound’s specific arrangement of functional groups provides a distinct profile in terms of solubility, stability, and overall pharmacokinetic properties.
Properties
Molecular Formula |
C15H18ClNO3S |
|---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
[1-(4-chlorophenyl)sulfonylcyclopropyl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C15H18ClNO3S/c16-12-4-6-13(7-5-12)21(19,20)15(8-9-15)14(18)17-10-2-1-3-11-17/h4-7H,1-3,8-11H2 |
InChI Key |
QUJFREQSEDILST-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline](/img/structure/B13116039.png)



![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy-](/img/structure/B13116062.png)





![6-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B13116095.png)


